

# Application Notes and Protocols for $^{89}\text{Zr}$ Labeling with Dfo-bcn

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## Compound of Interest

Compound Name: Dfo-bcn

Cat. No.: B15601233

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## Introduction

Zirconium-89 ( $^{89}\text{Zr}$ ) has emerged as a radionuclide of choice for positron emission tomography (PET) imaging of large biomolecules, such as monoclonal antibodies, due to its relatively long half-life (78.4 hours) which matches the biological half-life of these molecules.[1][2] The chelation of  $^{89}\text{Zr}$  is most commonly achieved using desferrioxamine (Dfo). For site-specific conjugation of Dfo to biomolecules, bioorthogonal chemistry approaches are increasingly employed. This document provides a detailed guide for the radiolabeling of biomolecules conjugated with Dfo via a bicyclo[6.1.0]nonyne (BCN) linker, a popular moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

While direct protocols for  $^{89}\text{Zr}$  labeling of **Dfo-bcn** conjugates are not extensively detailed in the public domain, this guide is based on well-established protocols for the  $^{89}\text{Zr}$  labeling of other Dfo conjugates (e.g., Dfo-NCS) and principles of handling biomolecules functionalized for bioorthogonal chemistry.[1][2][3][4]

## Principle of the Method

The  $^{89}\text{Zr}$  labeling of a **Dfo-bcn** conjugated biomolecule is a two-step process. First, the biomolecule of interest (e.g., an antibody or a nanoparticle) is functionalized with a BCN group. In a separate step, a Dfo chelator is modified with an azide group. The azide-modified Dfo is then conjugated to the BCN-functionalized biomolecule via SPAAC click chemistry. The

resulting **Dfo-bcn**-biomolecule is then radiolabeled with  $^{89}\text{Zr}$ . This application note focuses on the final radiolabeling step.

The radiolabeling process involves the incubation of the **Dfo-bcn**-conjugated biomolecule with a buffered solution of  $^{89}\text{Zr}$ -oxalate at a controlled pH. The Dfo chelator efficiently complexes the  $^{89}\text{Zr}$ . The resulting  $^{89}\text{Zr}$ -**Dfo-bcn**-biomolecule is then purified to remove any unchelated  $^{89}\text{Zr}$ .

## Experimental Protocols

### Materials and Reagents

- **Dfo-bcn** conjugated biomolecule (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
- $^{89}\text{Zr}$ -oxalate in 1 M oxalic acid
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ), 1 M and 2 M solutions
- HEPES buffer, 0.5 M, pH 7.0-7.5 (metal-free)
- Gentisic acid solution (50 mg/mL in saline)
- PD-10 desalting columns (or equivalent size-exclusion chromatography system)
- Sterile, metal-free reaction vials (e.g., low-protein binding microcentrifuge tubes)
- pH indicator strips (pH range 6-8)
- Instant thin-layer chromatography (iTLC) strips (silica gel impregnated)
- Mobile phase for iTLC: 50 mM diethylenetriaminepentaacetic acid (DTPA) solution, pH 7
- Radio-TLC scanner or gamma counter
- Dose calibrator

### Step-by-Step Radiolabeling Protocol

- Preparation of  $^{89}\text{Zr}$  Solution:

- In a sterile, metal-free microcentrifuge tube, carefully add the required volume of  $^{89}\text{Zr}$ -oxalate solution (e.g., 37-185 MBq, 1-5 mCi).
- Neutralize the acidic  $^{89}\text{Zr}$ -oxalate solution by adding 1 M  $\text{Na}_2\text{CO}_3$  dropwise while gently vortexing. Monitor the pH using a pH strip until it reaches approximately 7.0.[1] Be cautious to avoid precipitation.
- Add 0.5 M HEPES buffer (pH 7.0-7.5) to the neutralized  $^{89}\text{Zr}$  solution to a final volume that will result in the desired concentration for the labeling reaction.
- Radiolabeling Reaction:
  - To the buffered  $^{89}\text{Zr}$  solution, add the **Dfo-bcn** conjugated biomolecule (e.g., 0.5-1 mg of antibody).
  - Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.
  - Incubate the reaction mixture at room temperature (or 37°C for potentially faster kinetics) for 30-60 minutes.[1][4]
- Quenching the Reaction (Optional but Recommended):
  - After the incubation period, add a small volume of 50 mM DTPA solution to a final concentration of 5 mM to chelate any remaining free  $^{89}\text{Zr}$ .
  - Incubate for an additional 5 minutes at room temperature.
- Purification of the  $^{89}\text{Zr}$ -labeled Biomolecule:
  - Equilibrate a PD-10 desalting column with sterile, metal-free PBS containing a radioprotectant such as gentisic acid.
  - Load the reaction mixture onto the equilibrated PD-10 column.
  - Elute the  $^{89}\text{Zr}$ -labeled biomolecule with PBS according to the manufacturer's instructions. The labeled biomolecule will elute in the initial fractions, while smaller molecules like unchelated  $^{89}\text{Zr}$ -DTPA will be retained.

- Collect the fractions and measure the radioactivity of each fraction using a dose calibrator.
- Quality Control:
  - Radiochemical Purity (RCP):
    - Spot a small aliquot (approx. 1  $\mu$ L) of the purified product onto an iTLC strip.
    - Develop the strip using 50 mM DTPA as the mobile phase. In this system, the  $^{89}\text{Zr}$ -labeled biomolecule remains at the origin, while any free  $^{89}\text{Zr}$  or  $^{89}\text{Zr}$ -DTPA migrates with the solvent front.
    - Analyze the strip using a radio-TLC scanner or by cutting the strip and counting in a gamma counter to determine the percentage of radioactivity at the origin. The RCP should typically be >95%.[\[1\]](#)[\[2\]](#)
  - Specific Activity:
    - Calculate the specific activity by dividing the total amount of radioactivity in the purified product (in MBq or mCi) by the total mass of the biomolecule (in mg).
  - Immunoreactivity (for antibodies):
    - Perform a cell-binding assay using an antigen-positive cell line to determine the percentage of the radiolabeled antibody that can still bind to its target.

## Data Presentation

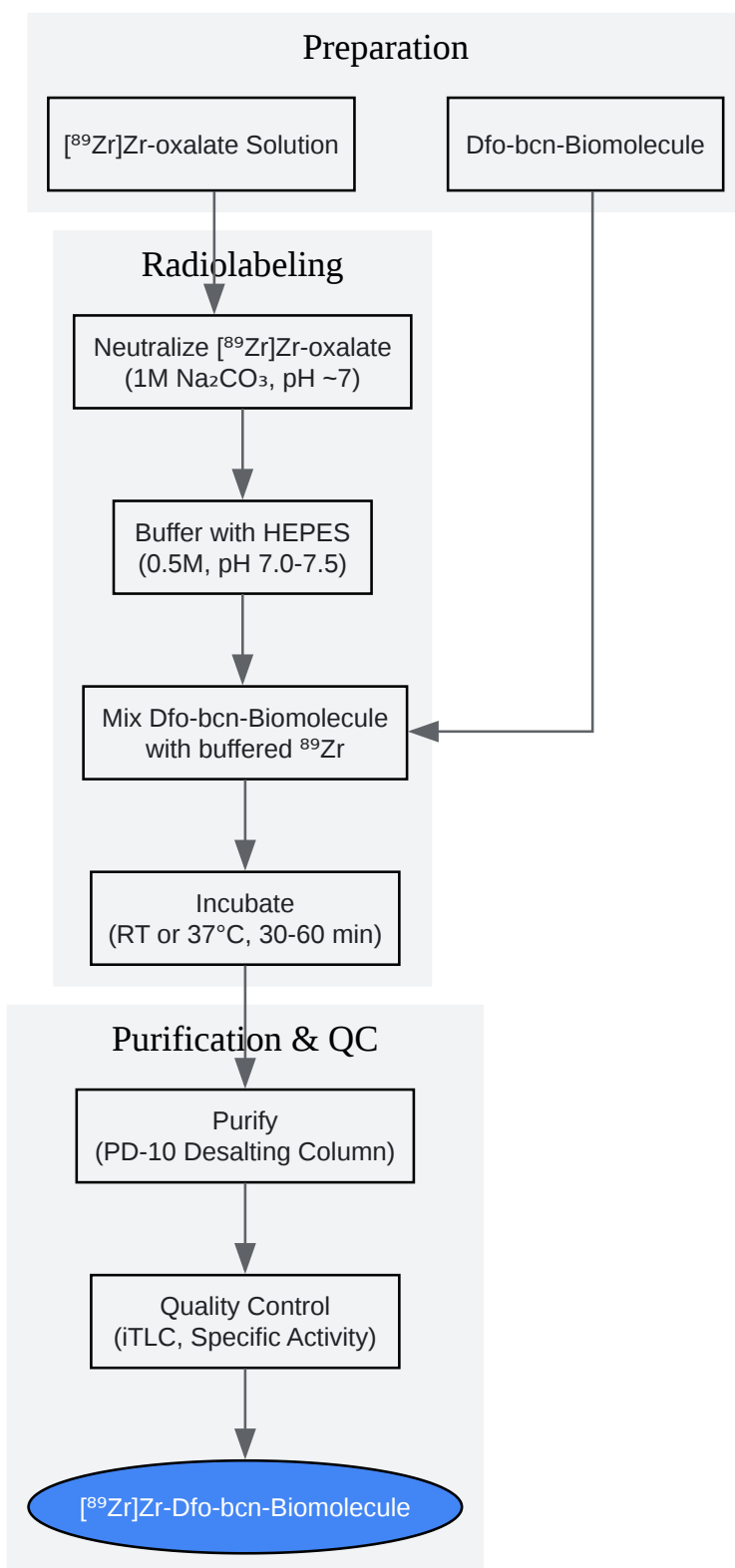
The following tables summarize typical quantitative data obtained from  $^{89}\text{Zr}$  labeling of Dfo-conjugated antibodies, which can be used as a benchmark for the **Dfo-bcn** labeling procedure.

Parameter	Typical Value	Reference
Radiochemical Yield (non-decay corrected)	>80%	<a href="#">[1]</a>
Radiochemical Purity (post-purification)	>95%	<a href="#">[1]</a> <a href="#">[2]</a>
Specific Activity	37-185 MBq/mg (1-5 mCi/mg)	<a href="#">[1]</a>
Immunoreactive Fraction	>80%	<a href="#">[5]</a>

Stability Parameter	Condition	Result	Reference
In vitro serum stability	Human serum at 37°C for 7 days	>90% intact conjugate	<a href="#">[5]</a> <a href="#">[6]</a>

## Diagrams

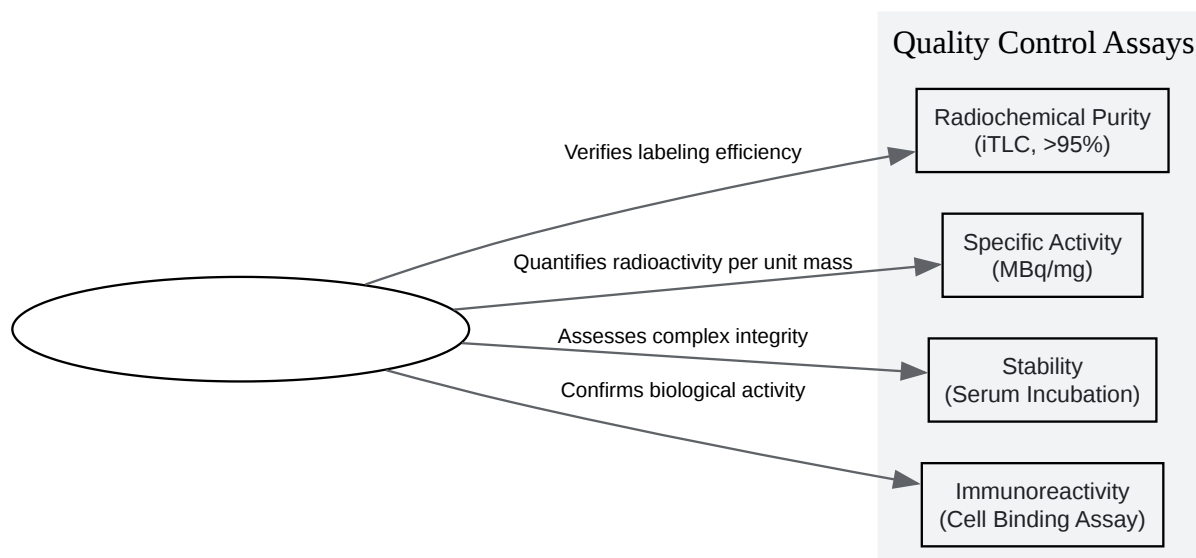
## Experimental Workflow



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Caption: Workflow for the  $^{89}\text{Zr}$  labeling of a **Dfo-bcn** conjugated biomolecule.

## Logical Relationship of Quality Control



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